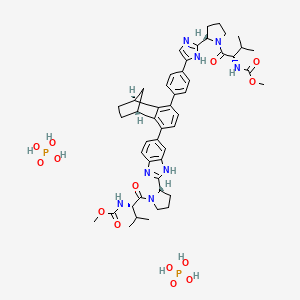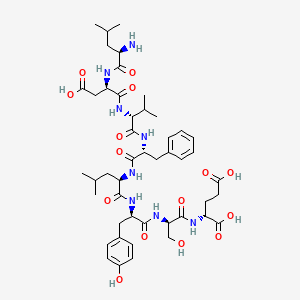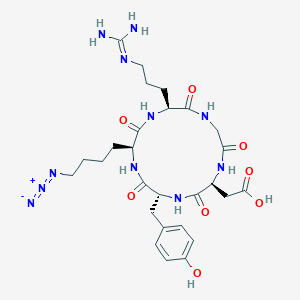
Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) is a cyclic polypeptide composed of arginine, glycine, aspartic acid, D-tyrosine, and azido-norleucine. This compound is known for its high purity and is used primarily in scientific research. It is often utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The azido group is introduced at the norleucine residue during the synthesis .
Industrial Production Methods
Industrial production of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) undergoes various chemical reactions, including:
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the tyrosine residue.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used reagents for CuAAC reactions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed.
Major Products
Click Chemistry: The major products are triazole-linked conjugates.
Oxidation and Reduction: Oxidized or reduced forms of the peptide, depending on the specific conditions.
Scientific Research Applications
Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of radiolabeled compounds for PET imaging.
Biology: Employed in studies involving cell adhesion and migration due to its ability to bind to integrins.
Medicine: Investigated for its potential in targeted drug delivery systems and cancer therapy.
Industry: Utilized in the development of new materials and bioconjugates.
Mechanism of Action
The mechanism of action of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) involves its interaction with integrins, particularly the αvβ3 integrin. This interaction facilitates cell adhesion and migration, making it useful in imaging and therapeutic applications. The azido group allows for further functionalization through click chemistry, enabling the creation of various bioconjugates .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Val): Another cyclic peptide with similar integrin-binding properties.
Cyclo(Arg-Gly-Asp-D-Tyr-Val): Known for its anti-tumor activity and use in acute myeloid leukemia research.
Uniqueness
Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) is unique due to the presence of the azido group, which allows for versatile click chemistry applications. This feature distinguishes it from other similar cyclic peptides and enhances its utility in various scientific and medical fields .
Properties
Molecular Formula |
C27H39N11O8 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C27H39N11O8/c28-27(29)31-10-3-5-17-23(43)32-14-21(40)34-20(13-22(41)42)26(46)37-19(12-15-6-8-16(39)9-7-15)25(45)36-18(24(44)35-17)4-1-2-11-33-38-30/h6-9,17-20,39H,1-5,10-14H2,(H,32,43)(H,34,40)(H,35,44)(H,36,45)(H,37,46)(H,41,42)(H4,28,29,31)/t17-,18-,19+,20-/m0/s1 |
InChI Key |
PXEDUZWGHKWZNI-HAGHYFMRSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



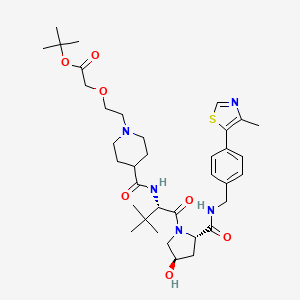
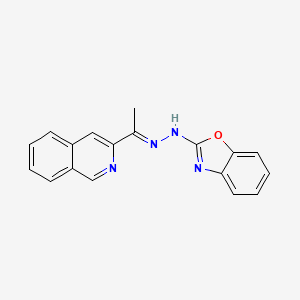
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)

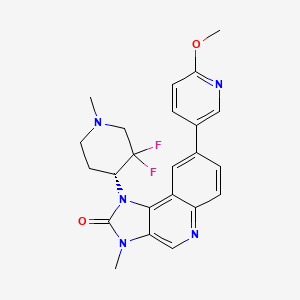
![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)
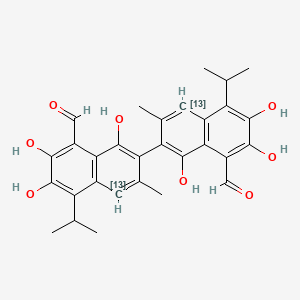
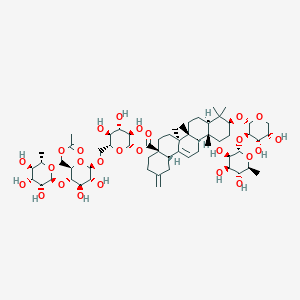
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)
